3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol
Description
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol (CAS: 1246732-84-2) is a fluorinated pyrrolidine derivative with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol. This compound features a pyrrolidin-3-ol core substituted with a 2-fluorobenzyl group at the 3-position of the pyrrolidine ring. Its structure combines the hydrogen-bonding capacity of the hydroxyl group with the electron-withdrawing effects of the fluorine atom, making it a promising candidate for pharmaceutical applications, particularly in receptor-targeted therapies .
The compound is commercially available from multiple suppliers, reflecting its utility in medicinal chemistry research. Its synthesis typically involves alkylation or coupling reactions, as seen in analogous pyrrolidine derivatives (e.g., substitution of pyrrolidin-3-ol with fluorophenyl-containing reagents) .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |
InChI Key |
XHSGRCKBNYACIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzyl bromide with pyrrolidine in the presence of a base, followed by oxidation to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-one.
Reduction: Formation of 3-[(2-Fluorophenyl)methyl]pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: 3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
This isomer (CAS: CID 63587925) shares the same molecular formula (C₁₁H₁₄FNO) but differs in the fluorine substitution position (3-fluorophenyl vs. 2-fluorophenyl). Computational studies suggest that the 2-fluoro substitution may enhance dipole interactions in receptor binding pockets .
| Compound | Fluorine Position | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol | 2-fluorophenyl | C₁₁H₁₄FNO | Hydroxyl at C3, 2-F-benzyl |
| 3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol | 3-fluorophenyl | C₁₁H₁₄FNO | Hydroxyl at C3, 3-F-benzyl |
Functional Group Derivatives
- [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol This derivative replaces the hydroxyl group with a hydroxymethyl group (C₁₁H₁₄FNO, MW: 195.23 g/mol). The additional methylene spacer may increase lipophilicity (logP ~1.2 vs.
- 5-(3-Methoxyphenyl)pyrrolidin-3-ol Substituting fluorine with a methoxy group (C₁₁H₁₅NO₂, MW: 193.24 g/mol) introduces stronger electron-donating effects, which could reduce metabolic stability compared to the fluorinated analog .
Bulky Substituents: 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
The trifluoromethyl group (C₁₂H₁₄F₃NO, MW: 257.24 g/mol) significantly increases steric bulk and hydrophobicity (predicted logP ~2.5). Such modifications are often used to enhance target selectivity but may reduce solubility .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- This compound : Moderate aqueous solubility (~5 mg/mL at pH 7.4) due to the hydroxyl group. Predicted logP: 1.1 .
- [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: Higher logP (~1.8) and lower solubility (~2 mg/mL), favoring membrane permeability .
- 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol : Low solubility (<1 mg/mL) but enhanced metabolic stability in liver microsomes .
Biological Activity
Introduction
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring with a hydroxyl group and a 2-fluorophenylmethyl substituent. Its unique molecular structure, which includes a five-membered nitrogen-containing ring, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective properties, interactions with neurotransmitter systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is CHFNO, featuring a fluorinated aromatic group that enhances lipophilicity and influences its interaction with biological targets. The presence of the hydroxyl group contributes to its solubility and potential reactivity in biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHFNO |
| Functional Groups | Hydroxyl (-OH), Fluorophenyl |
| Ring Structure | Pyrrolidine |
| Lipophilicity | Enhanced due to fluorine substitution |
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective properties. It interacts with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This interaction suggests potential applications in treating various neurological disorders such as depression and anxiety disorders.
Anti-inflammatory and Analgesic Effects
Preliminary studies have also suggested that the compound may possess anti-inflammatory and analgesic effects. These properties are critical for developing treatments for chronic pain conditions and inflammatory diseases.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to influence neurotransmitter release and receptor activity, contributing to its therapeutic potential in neurological conditions.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of compounds similar to this compound. For instance, research on pyrrolidine derivatives has shown promising results in targeting multidrug-resistant bacteria, indicating that modifications to the pyrrolidine structure can lead to significant biological activity .
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S)-1-(4-Fluorophenyl)propan-2-amino | Propanamine derivative | Different amine structure |
| (S)-N-(2-fluorophenyl)propanamide | Amide derivative | Lacks the pyrrolidine ring |
| (R)-N-(4-fluorobenzyl)pyrrolidinone | Pyrrolidinone structure | Contains a carbonyl group |
| 1-(4-Aminophenyl)methylpyrrolidin-3-ol | Similar core structure | Lacks fluorine substitution |
| 1-(2-Fluorophenyl)methylpyrrolidin-3-ol | Similar core structure | Different aromatic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
